

# CAS number and molecular weight of 2,5-Dimethoxytetrahydrofuran

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Compound of Interest

Compound Name: 2,5-Dimethoxyfuran

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# An In-depth Technical Guide to 2,5-Dimethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethoxytetrahydrofuran, a versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. This document outlines its chemical properties, synthesis methodologies, and key reaction mechanisms, presenting the information in a clear and accessible format for researchers and drug development professionals.

# **Core Chemical and Physical Properties**

2,5-Dimethoxytetrahydrofuran, also known as Tetrahydro-**2,5-dimethoxyfuran**, is a cyclic ether that serves as a stable and manageable precursor for various chemical syntheses.[1][2] Its physical and chemical properties are summarized below.



Property	Value	References	
CAS Number	696-59-3 [1][2][3]		
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>3</sub> [1][2]		
Molecular Weight	132.16 g/mol [1][3]		
Appearance	Colorless to almost clear liquid	uid [4]	
Boiling Point	145 - 148 °C	[3]	
Density	1.02 g/cm³ (at 20 °C) [3]		
Refractive Index	n20/D 1.418 (lit.)		
Purity	≥98%	[1][4]	

# **Applications in Synthesis and Drug Development**

2,5-Dimethoxytetrahydrofuran is a crucial intermediate in a variety of chemical transformations. Its primary utility lies in its function as a synthetic equivalent of succinaldehyde, which is otherwise unstable and prone to polymerization.[5] This compound is widely used in proteomics research and as a raw material in the synthesis of pharmaceuticals, such as atropine sulfate, an anticholinergic drug.[1][6] Beyond pharmaceuticals, it is a precursor for butanediol and has applications in the production of plastics, rubber, coatings, and adhesives.[6]

### **Synthesis Methodologies**

Several methods have been developed for the synthesis of 2,5-Dimethoxytetrahydrofuran. A primary route involves the catalytic hydrogenation of 2,5-dihydro-**2,5-dimethoxyfuran**.[5][7] Other methods include the acid-catalyzed cyclization of 4,4-dimethoxy-1-butanal.[8]



Synthesis Method	Precursor(s)	Catalyst/Reagents	Key Features
Catalytic Hydrogenation	2,5-Dihydro-2,5- dimethoxyfuran	Mg-MeOH/Pd-C or Raney Nickel	Can be performed at room temperature and atmospheric pressure, avoiding the need for specialized high-pressure apparatus.[7]
Acid-Catalyzed Cyclization	4,4-Dimethoxy-1- butanal	Strongly acidic ion exchange resin (e.g., Dowex MSC-1)	Proceeds at moderate temperatures (0-70 °C) with good yields. [8][9]

# **Experimental Protocols**

# Protocol 1: Synthesis via Reduction of 2,5-Dihydro-2,5-dimethoxyfuran

This procedure, adapted from an improved method, describes the preparation of 2,5-Dimethoxytetrahydrofuran at room temperature and atmospheric pressure.[7]

#### Materials:

- 2,5-Dihydro-2,5-dimethoxyfuran
- Methanol (absolute)
- · Palladium on Carbon (Pd-C) catalyst
- Magnesium (Mg) turnings

### Procedure:

- In a suitable reaction flask, dissolve 2,5-dihydro-2,5-dimethoxyfuran in absolute methanol.
- Add a catalytic amount of Pd-C to the solution.



- Slowly add magnesium turnings to the stirred mixture. The reaction is exothermic.
- Continue stirring at room temperature until the reaction is complete (monitor by TLC or GC).
- Upon completion, filter the reaction mixture to remove the catalyst and any unreacted magnesium.
- The filtrate is then concentrated under reduced pressure to yield 2,5-Dimethoxytetrahydrofuran. This method reportedly achieves a yield of 90%.[7]

# Protocol 2: Synthesis of N-Aryl Pyrroles using 2,5-Dimethoxytetrahydrofuran

This protocol details the synthesis of N-substituted pyrrole derivatives, a common application of 2,5-Dimethoxytetrahydrofuran.[10][11]

#### Materials:

- 2,5-Dimethoxytetrahydrofuran
- Primary aromatic amine (e.g., aniline)
- Sulfonated multi-walled carbon nanotubes (MWCNT-SO₃H) as a catalyst
- Water
- Ultrasonic bath

#### Procedure:

- To a mixture of the primary aromatic amine (1 mmol) and 2,5-Dimethoxytetrahydrofuran (1.2 mmol) in water, add the MWCNT-SO₃H catalyst (0.02 g).[11]
- Place the reaction mixture in an ultrasonic bath (65 W) and irradiate.[11]
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- After completion, collect the solid product and catalyst by filtration.



- Dissolve the filtered solid in chloroform to separate the product from the insoluble catalyst.
- Remove the solvent under vacuum to obtain the crude N-aryl pyrrole.

## **Reaction Pathways and Mechanisms**

The synthetic utility of 2,5-Dimethoxytetrahydrofuran is centered on its ability to generate reactive intermediates in situ. The following diagrams illustrate key reaction pathways.

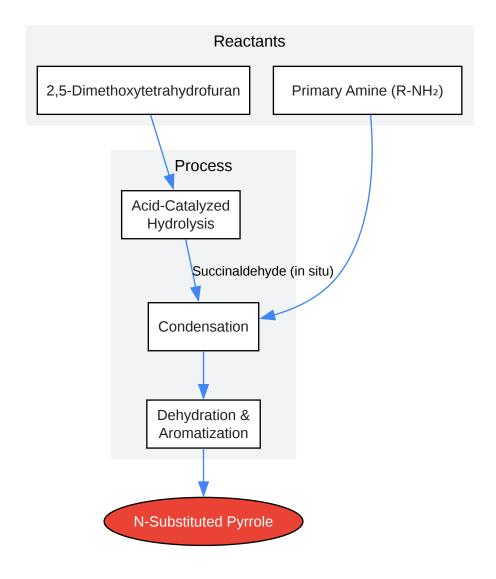


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Caption: Acid-catalyzed hydrolysis of 2,5-Dimethoxytetrahydrofuran to form succinaldehyde.

The initial step in many reactions involving 2,5-Dimethoxytetrahydrofuran is its acid-catalyzed hydrolysis to succinaldehyde.[5] This in situ generation is critical as succinaldehyde itself is unstable.[5]





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Caption: Logical workflow for the synthesis of N-substituted pyrroles.

The Clauson-Kaas reaction is a classic method for synthesizing pyrroles from 2,5-Dimethoxytetrahydrofuran and primary amines. The reaction proceeds through the initial formation of succinaldehyde, followed by condensation with the amine and subsequent cyclization and dehydration to form the aromatic pyrrole ring.[10] This reaction can be catalyzed by various acids, including molecular iodine under microwave irradiation or iron catalysts.[12][13]



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